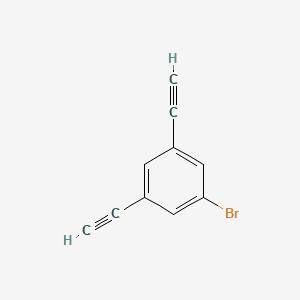

1-Bromo-3,5-diethynylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAVPUWKVFVMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3,5 Diethynylbenzene and Its Precursors

Strategic Design of Precursor Molecules

The successful synthesis of the target compound begins with the strategic preparation of its fundamental components: a suitably halogenated benzene (B151609) core and the necessary ethynyl (B1212043) synthons.

A primary and versatile precursor for the synthesis of 1-bromo-3,5-diethynylbenzene is 1,3,5-tribromobenzene (B165230). This symmetrically substituted aryl halide provides three reactive sites that can be selectively functionalized. The synthesis of 1,3,5-tribromobenzene can be achieved through several established routes.

One common method involves the bromination of benzene. vaia.com This electrophilic aromatic substitution is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds in a stepwise manner, first forming bromobenzene, then 1,3-dibromobenzene, and finally the desired 1,3,5-tribromobenzene. vaia.com

An alternative high-yield synthesis starts from 2,4,6-tribromoaniline (B120722). prepchem.comwikipedia.org In this process, the amino group of 2,4,6-tribromoaniline is removed via a diazotization reaction followed by reduction. The aniline (B41778) derivative is treated with sodium nitrite (B80452) and sulfuric acid in ethanol (B145695). prepchem.comchemicalbook.com The resulting diazonium salt is then reduced, often with ethanol acting as the hydrogen donor, to replace the diazonium group with a hydrogen atom, yielding 1,3,5-tribromobenzene. wikipedia.orgstackexchange.com

| Precursor | Starting Material | Reagents | Key Features |

| 1,3,5-Tribromobenzene | Benzene | Br₂, FeBr₃ | Stepwise electrophilic aromatic substitution. vaia.com |

| 1,3,5-Tribromobenzene | 2,4,6-Tribromoaniline | 1. NaNO₂, H₂SO₄, Ethanol 2. Heat | Diazotization followed by deamination. prepchem.comwikipedia.orgchemicalbook.com |

| 1,3-Dibromo-5-iodobenzene | 2,6-Dibromo-4-iodoaniline | Hypophosphorous acid, Sodium nitrite | Diazotization followed by reduction of the amino group. chemicalbook.com |

The introduction of ethynyl groups onto the benzene ring is commonly accomplished using terminal alkynes. To control reactivity and prevent unwanted side reactions like homocoupling, a protecting group strategy is often employed. Trimethylsilylacetylene (TMSA) is a widely used protected alkyne for this purpose. wikipedia.orgthieme-connect.com It is a liquid, making it more convenient to handle than gaseous acetylene (B1199291). wikipedia.org

The crucial step after the coupling reaction is the removal of the trimethylsilyl (B98337) (TMS) protecting group to reveal the terminal alkyne. This deprotection can be achieved under mild conditions. gelest.com Common reagents for TMS cleavage include fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netscielo.brresearchgate.net Other methods utilize bases like potassium carbonate in methanol (B129727) or a combination of copper sulfate (B86663) and sodium ascorbate, which offers a non-toxic and efficient alternative. gelest.comresearchgate.netchemspider.comeurjchem.com

| Deprotection Method | Reagent(s) | Solvent(s) | Key Features |

| Fluoride-based | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Mild, common, and efficient for TMS removal. scielo.brresearchgate.net |

| Base-catalyzed | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Simple and effective for many substrates. gelest.comchemspider.com |

| Metal-catalyzed | Copper(II) sulfate, Sodium ascorbate | Ethanol-Water | Inexpensive, non-toxic, and fast. researchgate.neteurjchem.com |

| Silver-catalyzed | Silver(I) nitrate (B79036) (AgNO₃) | Acetone-Water | Catalytic method offering high chemoselectivity. organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

The assembly of this compound from its precursors is dominated by transition metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.

The Sonogashira cross-coupling reaction is the most prevalent method for synthesizing this compound. smolecule.com This reaction creates a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgsmolecule.com

A key strategy for synthesizing this compound is the regiocontrolled Sonogashira coupling of 1,3,5-tribromobenzene with a terminal alkyne. scielo.brresearchgate.netscielo.br By carefully controlling the reaction conditions, such as the stoichiometry of the reactants, it is possible to selectively substitute two of the three bromine atoms, leaving one for potential further functionalization. scielo.brsmolecule.com

Research has shown that reacting 1,3,5-tribromobenzene with a terminal arylacetylene in a 1:1 molar ratio, using a PdCl₂(PPh₃)₂/CuI catalyst system in a toluene/water mixture with triethylamine (B128534) as the base, can yield the mono-alkynylated product, 1,3-dibromo-5-(arylethynyl)benzene, as the major product. scielo.brresearchgate.net Subsequent Sonogashira coupling of this mono-substituted intermediate with another equivalent of a terminal alkyne can then produce the unsymmetrical di-substituted product, 1-bromo-3-ethynyl-5-(arylethynyl)benzene. scielo.brresearchgate.net The synthesis of the target compound, this compound, would follow a similar stepwise approach, typically starting with a protected alkyne like TMSA.

| Entry | Solvent | Et₃N (equiv.) | Yield of 1,3-dibromo-5-ethynylbenzene (B12828161) derivative (%) | Yield of this compound derivative (%) |

|---|---|---|---|---|

| 1 | Toluene/Water (1:1) | 4 | 74 | 20 |

| 2 | Toluene/Water (1:1) | 3 | 80 | 12 |

| 3 | Toluene/Water (1:1) | 2 | 90 | 8 |

| 4 | Toluene | 2 | 62 | 3 |

| 5 | Water | 2 | 70 | 5 |

Reaction conditions: bromide 4/alkyne 3c/PdCl₂(PPh₃)₂ (1 mol%)/CuI (2 mol%), thermal heating under argon atmosphere at 60 °C.

An alternative synthetic route involves starting with a diethynylbenzene derivative and introducing the bromine atom in a later step. The direct bromination of 1,3-diethynylbenzene (B158350) via electrophilic aromatic substitution presents a pathway to the target molecule. smolecule.com This transformation typically employs brominating agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com The reaction can be facilitated by a Lewis acid catalyst to enhance selectivity. smolecule.com For instance, zirconium(IV) chloride has been shown to be an effective catalyst for bromination reactions, proceeding through a radical generation pathway. smolecule.com This method's success hinges on controlling the reaction to favor mono-bromination and avoid the formation of di- or tri-brominated side products.

Nickel-catalyzed reactions offer powerful alternatives for C-C bond formation. The Yamamoto homocoupling, which utilizes a nickel(0) complex to couple two molecules of an aryl halide, is a prominent example. oup.comnih.gov While typically used for creating symmetrical biaryls, this strategy can be adapted for more complex molecular architectures. oup.com For instance, a precursor containing multiple halide sites could undergo intramolecular Yamamoto coupling to form shape-persistent macrocycles. acs.org

These reactions often require air-sensitive Ni(0) complexes, but methods have been developed to generate the active catalyst in situ from stable Ni(II) salts like NiCl₂(PPh₃)₂ using a reducing agent such as zinc dust. thieme-connect.comresearchgate.netresearchgate.net The development of nickel catalysts with various ligands, such as bipyridyl or diazabutadiene ligands, has expanded the scope and efficiency of these homocoupling reactions, allowing them to proceed under milder conditions. thieme-connect.comresearchgate.net Such strategies could be employed in multi-step syntheses where a biaryl structure is incorporated into a precursor before the final ethynylation steps leading to derivatives of this compound.

Emerging Catalytic Systems for Enhanced Selectivity

The synthesis of this compound and related structures heavily relies on the Sonogashira cross-coupling reaction. rsc.org This palladium-catalyzed reaction forms the crucial carbon-carbon bond between an aryl halide and a terminal alkyne. mdpi.com Achieving high selectivity, especially when starting from precursors like 1,3,5-tribromobenzene, is paramount to avoid the formation of undesired mono- and trisubstituted products. scielo.br

Emerging catalytic systems are designed to overcome the limitations of traditional catalysts, such as the need for copper co-catalysts which can lead to alkyne homocoupling. google.com Recent advancements focus on novel ligands and alternative transition metals to improve reaction yields and selectivity.

Palladium-Based Catalysts: N-Heterocyclic carbenes (NHCs) have emerged as effective alternatives to traditional phosphine (B1218219) ligands for palladium catalysts. mdpi.com For instance, bridged N,N'-substituted benzimidazolium salts can be used to form dibromidobis(NHC)palladium(II) complexes that show high activity in phosphine-free Sonogashira reactions. acs.org These catalysts can facilitate regioselective synthesis with high yields.

Copper-Based Catalysts: While often used as a co-catalyst with palladium, copper-catalyzed Sonogashira reactions are gaining attention due to copper's cost-effectiveness and lower toxicity. nih.govresearchgate.net Proline-based N,N,P-ligands have been shown to facilitate copper-catalyzed coupling of alkyl halides with terminal alkynes under mild, room-temperature conditions. nih.gov

Iron and Cobalt-Based Catalysts: Iron and cobalt are emerging as inexpensive and more environmentally benign alternatives to palladium for catalyzing Sonogashira couplings. beilstein-journals.org Catalytic systems using iron(III) acetylacetonate (B107027) with ligands like 2,2'-bipyridyl have been developed for the cross-coupling of aryl iodides with alkynes. beilstein-journals.org Similarly, cobalt nanoparticles and cobalt complexes with NHC ligands have demonstrated high catalytic activity, offering green and efficient pathways for C-C bond formation. beilstein-journals.org

Table 1: Comparison of Emerging Catalytic Systems in Sonogashira-type Reactions

| Catalyst System | Ligand/Support | Key Advantages | Reference |

|---|---|---|---|

| Palladium(II) Complexes | Bridged N-Heterocyclic Carbenes (NHCs) | High activity and regioselectivity in phosphine-free conditions. | acs.org |

| Copper(I) Acetate | Proline-based N,N,P-ligand | Enables reaction at room temperature; cost-effective compared to palladium. | nih.gov |

| Iron(III) Acetylacetonate | 2,2'-Bipyridyl | Utilizes an inexpensive, earth-abundant metal. | beilstein-journals.org |

| Cobalt Nanoparticles | Methyl salicylate-functionalized chitosan (B1678972) fibres | Heterogeneous, green catalyst that can be recovered and reused. | beilstein-journals.org |

Dehydrobromination Approaches in Diethynylbenzene Synthesis

A significant pathway for producing diethynylbenzene monomers involves the bromination of divinylbenzene (B73037) isomers followed by a dehydrobromination step. google.comresearchgate.net This method removes two molecules of hydrogen bromide from the brominated intermediate to form the desired ethynyl groups. google.com

The process typically involves treating the brominated precursor, such as 1,4-bis(1,2-dibromoethyl)benzene, with a strong base. scielo.br Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are commonly used dehydrobrominating agents. google.comgoogle.com The reaction is often carried out in a solvent like methanol or sulfolane (B150427). scielo.brgoogle.com The use of sulfolane as a solvent in a "one-pot" procedure has been shown to produce high yields of diethynylbenzene. google.com

To enhance the efficiency of this two-phase reaction, a phase transfer agent is often employed. Polyethylene glycol (PEG-400) is a preferred phase transfer catalyst that facilitates the transfer of the hydroxide ions from the aqueous or solid phase to the organic phase where the reaction occurs. google.com

Table 2: Key Reagents and Conditions in Dehydrobromination for Diethynylbenzene Synthesis

| Parameter | Reagent/Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Starting Material | Brominated Divinylbenzene | Intermediate formed from the bromination of divinylbenzene. | google.comresearchgate.net |

| Dehydrobrominating Agent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Strong base used to eliminate HBr. | google.comgoogle.com |

| Solvent | Sulfolane, Methanol | Sulfolane is noted for enabling high yields in one-pot syntheses. | scielo.brgoogle.com |

| Phase Transfer Catalyst | Polyethylene Glycol 400 (PEG-400) | Improves reaction rate and efficiency in the two-phase system. | google.com |

| Temperature Control | 15-30°C (initial step) | Critical for preventing side reactions and maximizing yield. | google.comgoogle.com |

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and waste. This applies to both the Sonogashira coupling and the dehydrobromination routes.

For the Sonogashira coupling of 1,3,5-tribromobenzene, regiocontrolled synthesis can be achieved by carefully tuning the reaction parameters. scielo.br Key variables include the choice of catalyst, base, solvent, and temperature. For example, in the synthesis of unsymmetrical aryl-ethynylated benzenes, the amount of base (e.g., triethylamine) was found to directly influence the ratio of mono- to di-substituted products. scielo.br Using two equivalents of triethylamine favored the formation of the mono-ethynylated product over the di-ethynylated product when reacting 1,3,5-tribromobenzene. scielo.br Microwave irradiation has also been explored to optimize Sonogashira reactions, significantly reducing reaction times from hours to minutes while maintaining high yields. rsc.org

In the dehydrobromination of brominated divinylbenzene, temperature is a critical parameter. The first dehydrobromination step is highly exothermic, and maintaining the temperature between 15°C and 30°C is essential to prevent side reactions that lower the yield. google.comgoogle.com The concentration of the divinylbenzene starting material in the solvent is another important factor; concentrations of 20% to 50% by weight in sulfolane have been found to be effective. google.com The rate of bromine addition during the initial halogenation step must also be controlled to keep the reaction temperature below 50°C. google.com

Table 3: Optimization of Reaction Parameters for Aryl Ethynylation

| Reaction | Parameter Optimized | Condition | Outcome | Reference |

|---|---|---|---|---|

| Sonogashira Coupling of 1,3,5-tribromobenzene | Base (Triethylamine) | 2 equivalents | Optimized for mono-alkynylation (90% yield) vs. di-alkynylation (8% yield). | scielo.br |

| Dehydrobromination | Temperature | 15-30°C | Prevents hydrolysis of vinylic bromide, maximizing product yield. | google.com |

| Bromination/Dehydrobromination | Solvent | Sulfolane | Allows for an efficient "one-pot" synthesis with high yields. | google.com |

| Sonogashira Coupling | Energy Source | Microwave Irradiation (115-130°C) | Reduces reaction time to 5-25 minutes. | rsc.org |

Scalable Synthetic Approaches and Industrial Relevance (from a research perspective)

From a research perspective, developing scalable synthetic routes for this compound and its parent compound, diethynylbenzene, is crucial for their potential use in advanced materials like polyarylacetylene resins. researchgate.net A key goal is to move beyond laboratory-scale batches to methods suitable for larger-scale production.

One approach is the development of "one-pot" procedures, which reduce the need for isolating and purifying intermediates, thereby saving time, solvents, and resources. The synthesis of diethynylbenzene from divinylbenzene using a bromination/dehydrobromination sequence in sulfolane is an example of an effective one-pot process. google.com

Another significant advancement for scalability is the use of microreactor systems. researchgate.net These systems offer superior heat and mass transfer compared to traditional batch reactors. For the highly exothermic bromination of divinylbenzene, a microreactor allows for precise temperature control, preventing hazardous thermal runaways and the formation of byproducts. researchgate.net Research has shown that a consecutive bromination/dehydrobromination process in a microreactor system can achieve a p-diethynylbenzene yield of 99.2%, a significant improvement over the 70-75% yield from conventional semi-batch reactors. researchgate.net This demonstrates the potential of process intensification to enable high-yield, rapid, and safer production on a larger scale.

The Sonogashira coupling route, starting from readily available materials like 1,3,5-tribromobenzene, also holds potential for scalability, especially with the development of highly active and robust catalysts that can be used at low loadings and are recyclable. harvard.eduresearchgate.net

Green Chemistry Principles in the Synthesis of Ethynylarene Compounds

The synthesis of ethynylarenes, including this compound, is increasingly being evaluated through the lens of green chemistry. yale.edu The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. sigmaaldrich.comrroij.com

Prevention : The development of high-yield, selective reactions, such as those in microreactors, minimizes waste generation from the outset. researchgate.netacs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org While substitution reactions like Sonogashira coupling have inherently lower atom economy than addition reactions, the use of catalytic amounts of reagents is a key strategy.

Less Hazardous Chemical Syntheses : Research into iron and cobalt catalysts aims to replace more toxic and expensive heavy metals like palladium. beilstein-journals.orgskpharmteco.com

Safer Solvents and Auxiliaries : A major focus in greening the Sonogashira reaction is the replacement of traditional organic solvents (like amines or DMF) with more benign alternatives, such as water. researchgate.netresearchgate.net The use of aqueous media for coupling reactions is a significant step forward. researchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.eduacs.org The development of highly active catalysts that operate under mild conditions, such as at room temperature, aligns with this principle. nih.gov

Reduce Derivatives : One-pot syntheses and the use of regioselective catalysts can reduce the need for protecting groups, which involve extra steps for protection and deprotection that generate waste. yale.eduacs.org For example, direct selective ethynylation of 1,3,5-tribromobenzene avoids the need to protect and deprotect other positions.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu The Sonogashira reaction is inherently catalytic, and advancements focus on creating more efficient, selective, and recyclable catalysts (heterogeneous catalysts) to further enhance its green credentials. beilstein-journals.orgresearchgate.net

By incorporating these principles, chemists aim to develop synthetic routes to this compound and other ethynylarenes that are not only efficient but also sustainable.

Exploration of Reactivity and Complex Derivatization of 1 Bromo 3,5 Diethynylbenzene

Reactivity of the Ethynyl (B1212043) Moieties

The terminal alkyne functionalities are key to the reactivity of 1-bromo-3,5-diethynylbenzene, participating in a variety of addition and coupling reactions.

Alkyne metathesis provides a powerful method for the formation of new carbon-carbon triple bonds. While specific examples detailing alkyne metathesis with this compound are not prevalent in the provided search results, the general principles of this reaction are well-established. This reaction can be utilized for the synthesis of macrocycles and polymers. For instance, related diethynylbenzene derivatives have been used in the synthesis of cyclic polymers, where the change in molecular weight and retention time in gel permeation chromatography (GPC) analysis confirms the cyclic structure. caltech.edu

The ethynyl groups of this compound readily undergo cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemie-brunschwig.chunits.it This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. chemie-brunschwig.chunits.itacs.org The resulting triazole linkage is chemically stable, resisting oxidation, reduction, and hydrolysis. units.it

This methodology has been employed to construct complex architectures, including dendrimers. researchgate.net For example, dendrons with terminal acetylene (B1199291) groups can be coupled to core structures to create larger, well-defined macromolecules. researchgate.net The reaction is robust and can be performed in various solvents, including water, making it an environmentally friendly synthetic tool. chemie-brunschwig.ch

A variety of azide (B81097) compounds can be coupled with the diethynylbenzene core, and the reaction proceeds with high yields. chemie-brunschwig.ch This versatility allows for the rapid generation of compound libraries with diverse functionalities. chemie-brunschwig.chnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| This compound | Organic Azide | Copper(I) | 1,2,3-Triazole Derivative | chemie-brunschwig.chresearchgate.net |

| Dendron with terminal acetylene | Azide-functionalized core | Copper(I) | Dendrimer | researchgate.net |

| N-(2-bromoethyl)-nitro-1H-indazole | Terminal Alkyne | Cu(I), Sodium Azide, Ascorbic Acid | Nitroindazolyl-triazole | researchgate.net |

This table showcases the general applicability of the CuAAC reaction with ethynyl-containing compounds.

The triple bonds of the ethynyl groups are susceptible to nucleophilic attack, although this reactivity is less explored in the provided literature compared to cycloadditions and cross-coupling reactions. Generally, nucleophilic addition to alkynes can lead to the formation of vinyl derivatives. The mechanism often involves the attack of a nucleophile on one of the sp-hybridized carbon atoms of the alkyne. This type of reaction is fundamental in the synthesis of various functionalized alkenes. escholarship.org

The ethynyl groups can be activated by electrophiles, making them more susceptible to subsequent reactions. For instance, the electrophilic iodination of terminal alkynes using N-iodosuccinimide (NIS) and a silver(I) catalyst provides a mild and efficient route to iodoalkynes. rsc.org These iodoalkynes can then act as halogen bond donors, activating other molecules in organocatalytic transformations. rsc.org While not directly demonstrated on this compound, this principle suggests a pathway to functionalize the alkyne moieties for further synthetic applications. The activation of triple bonds is a key step in many polymerization and addition reactions. cuni.cz

Reactivity at the Aryl Bromide Position

The bromine atom on the aromatic ring serves as a versatile handle for a variety of powerful carbon-carbon bond-forming reactions.

The aryl bromide functionality of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at this position. smolecule.comevitachem.com

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for forming carbon-carbon bonds. mdpi.com This reaction has been used to couple arylboronic acids with bromo-ethynylbenzene derivatives, demonstrating its utility in synthesizing more complex aromatic systems. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.com Studies on related bromo-ethynylbenzene compounds have shown that high yields can be achieved under aqueous conditions, highlighting the green aspects of this methodology. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. It has been successfully employed for the synthesis of terminal arylacetylenes by reacting aryl halides with ethynyltributylstannane. researchgate.net While specific examples with this compound are not detailed, the homocoupling of 1-bromo-3,5-di(p-X-phenylethynyl)benzene, a derivative, has been achieved using zerovalent nickel complexes, which proceeds via a mechanism related to Stille-type couplings. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its ability to form C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds with high efficiency and selectivity. wikipedia.orgnih.gov The reaction tolerates a variety of functional groups and can be applied to sterically demanding substrates. nih.gov Although direct application on this compound is not explicitly covered in the search results, the general scope of the Negishi reaction suggests its potential for the late-stage functionalization of this compound. researchgate.net

| Coupling Reaction | Organometallic Reagent | Catalyst System | Typical Product | References |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / Ligand, Base | Biaryl derivative | mdpi.comresearchgate.net |

| Stille | Organostannane | Pd(0) complex | Aryl-substituted derivative | wikipedia.orgresearchgate.net |

| Negishi | Organozinc halide | Pd or Ni complex / Ligand | Alkyl- or Aryl-substituted derivative | wikipedia.orgnih.gov |

This table summarizes key features of the cross-coupling reactions applicable to the aryl bromide position.

Directed Functionalization Strategies

The distinct chemical nature of the aryl bromide and the terminal alkyne groups within this compound allows for highly directed functionalization. Chemists can selectively target one type of reactive site while leaving the others intact for subsequent transformations.

The terminal alkyne groups are readily functionalized via palladium-catalyzed Sonogashira cross-coupling reactions. This reaction allows for the carbon-carbon bond formation between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. For instance, this compound can be coupled with substituted aryl iodides, such as p-X-iodobenzene, to yield 1-bromo-3,5-di(p-X-phenylethynyl)benzene derivatives. researchgate.net This transformation proceeds selectively at the two ethynyl moieties without affecting the less reactive carbon-bromine bond, showcasing the directed reactivity of the alkyne groups.

Conversely, the bromine atom can serve as a handle for its own set of selective transformations. While less reactive than an aryl iodide, the C-Br bond readily participates in various cross-coupling reactions, including Suzuki and Sonogashira couplings. smolecule.com The synthesis of this compound itself often relies on a directed Sonogashira reaction starting from 1,3,5-tribromobenzene (B165230). By carefully controlling the stoichiometry of a terminal alkyne, two of the three bromine atoms can be selectively substituted, leaving the third bromine in place for future synthetic manipulations. researchgate.netsmolecule.com This process underscores the ability to direct reactions to specific positions on the benzene (B151609) ring by leveraging the differential reactivity of the C-Br bonds.

The following table summarizes representative directed functionalization reactions.

| Starting Material | Reagent(s) | Reaction Type | Targeted Site | Product | Reference |

|---|---|---|---|---|---|

| This compound | p-X-iodobenzene, Pd/Cu catalyst | Sonogashira Coupling | Ethynyl Groups | 1-Bromo-3,5-di(p-X-phenylethynyl)benzene | researchgate.net |

| 1,3,5-Tribromobenzene | 2-Methyl-3-butyn-2-ol, Pd catalyst, NaOH | Sonogashira Coupling / Deprotection | C-Br Bonds (x2) | This compound | researchgate.net |

| This compound | Organometallic reagents | Suzuki or Sonogashira Coupling | C-Br Bond | 3,5-Diethynylphenyl-substituted compounds | smolecule.com |

Controlled Multi-Functionalization and Orthogonal Reactivity

The true synthetic power of this compound is realized through controlled, multi-step functionalization sequences that leverage the principle of orthogonal reactivity. The C-Br bond and the C≡C-H bonds can be considered orthogonal reactive handles, as the conditions required to transform one typically leave the other untouched. This allows for the programmed construction of highly complex and precisely defined molecular structures.

A common strategy involves a two-step sequence of palladium-catalyzed cross-coupling reactions. For example, a synthetic pathway can first exploit the reactivity of the terminal alkynes, followed by a reaction at the aryl bromide position. Research has shown that this compound can be reacted with aryl iodides via Sonogashira coupling to functionalize the ethynyl termini. researchgate.net The resulting product, a 1-bromo-3,5-di(arylethynyl)benzene derivative, retains the C-Br bond, which can then be subjected to a subsequent Suzuki or another Sonogashira coupling reaction to introduce a third, different substituent. This stepwise approach provides precise control over the final molecular architecture.

The differential reactivity within the Sonogashira coupling itself (C-I > C-Br >> C-Cl) is a key tool. A well-established strategy in organic synthesis involves the sequential coupling of di- or tri-halogenated substrates. researchgate.net Applying this logic, one could functionalize the C-Br bond of this compound first, for example, via a Suzuki coupling with an arylboronic acid. The resulting 3,5-diethynylbiphenyl derivative could then undergo a subsequent coupling reaction, such as a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or another Sonogashira coupling, at the two now-pendant ethynyl groups. researchgate.net This orthogonal, stepwise functionalization is critical for building well-defined oligomers and dendrimers where the position of each component is precisely controlled.

| Step | Substrate | Reagents & Conditions | Reaction Type | Intermediate/Product | Reference Principle |

|---|---|---|---|---|---|

| 1 | This compound | Aryl Iodide, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | 1-Bromo-3,5-bis(arylethynyl)benzene | researchgate.net |

| 2 | 1-Bromo-3,5-bis(arylethynyl)benzene | Aryl'boronic acid, Pd catalyst, Base | Suzuki Coupling | Aryl'-substituted-3,5-bis(arylethynyl)benzene | researchgate.net |

Cascade and Domino Reactions Incorporating this compound

Cascade, or domino, reactions offer an elegant and efficient method for rapidly increasing molecular complexity from simple starting materials in a single operation. In these reactions, a single trigger event initiates a sequence of intramolecular and/or intermolecular bond-forming transformations. The di-alkyne structure of this compound makes it an ideal candidate for incorporation into such cascades, leading to the formation of complex polycyclic systems.

Palladium-catalyzed cascade reactions involving multiple carbometalations of diynes and enynes are a powerful tool for building fused ring systems. researchgate.net For example, o-diethynylbenzenes are known to undergo palladium-catalyzed cyclizations to furnish biphenylenes. While the meta-disposition of the alkynes in this compound prevents direct intramolecular cyclization of this type, it can participate in intermolecular cascade processes. For instance, it can be a component in formal [2+2+2] cycloaddition reactions with other alkynes to rapidly construct substituted tetracyclic skeletons. researchgate.net

Furthermore, cascade reactions that are tolerant of halogen substituents are particularly relevant. A DMAP-catalyzed cascade reaction between propargylamines and a pyridinium (B92312) ylide to form alkynyl coumarins proceeds smoothly and in high yield, and importantly, is tolerant of a bromo substituent on the aromatic ring. acs.org This demonstrates the feasibility of using this compound as a component in such cascades to generate highly functionalized heterocyclic products. Similarly, cyclocarbonylative Sonogashira coupling reactions of 1,3-diethynylbenzene (B158350) with 2-iodophenols have been shown to produce para-diflavones in excellent yields, suggesting the bromo-substituted analogue would be a viable substrate for creating complex, symmetrical molecules in a single step. acs.org

| Substrate Type | Reaction Partners | Catalyst/Mediator | Product Class | Reference Principle |

|---|---|---|---|---|

| Diethynylbenzene | Internal Alkynes | Palladium Catalyst | Highly Substituted Isobenzofurans | researchgate.net |

| Aryl Bromide / Alkyne | Propargylamine / Pyridinium Ylide | DMAP | Alkynyl Coumarins | acs.org |

| Diethynylbenzene | 2-Iodophenol, CO | Palladium-NHC Complex | Diflavones | acs.org |

Stereo- and Regioselective Transformations of the Core Structure

Controlling selectivity—both in terms of spatial orientation (stereoselectivity) and the site of reaction (regioselectivity)—is a cornerstone of modern organic synthesis. The alkyne functionalities of this compound are prime sites for such selective transformations, allowing for precise control over the geometry and constitution of the resulting products.

Radical additions to the terminal alkyne groups have been shown to proceed with excellent regio- and stereoselectivity. For instance, the addition of S-thiophosphinyl dithiocarbonate to terminal aryl alkynes occurs via a radical chain mechanism to afford (E)-1-aryl-1-thio-2-thiophosphinylethene derivatives exclusively. core.ac.uk This method was successfully applied in a double addition to p-diethynylbenzene, yielding the bis-(E)-alkene product in high yield, demonstrating its applicability for the stereocontrolled functionalization of both alkynes in the this compound core. core.ac.uk

Hydroboration and hydrosilylation reactions are classic methods for the selective functionalization of alkynes. Platinum-catalyzed diboration of terminal alkynes with bis(pinacolato)diboron (B136004) (B₂pin₂) can be highly regioselective, leading to the formation of 1,1- or 1,2-diborylalkenes depending on the catalyst and conditions. rsc.org These borylated intermediates are exceptionally versatile and can be further functionalized while retaining the stereochemical information from the addition step.

Cycloaddition reactions also offer a pathway to selective transformations. For example, a base-mediated [3+2] cycloaddition of N-acyl α-amino acids (as azomethine ylide precursors) with 2-bromo-3,3,3-trifluoropropene shows a high level of regioselectivity in forming substituted trifluoromethylpyrroles. organic-chemistry.org The principles governing this regioselectivity can be applied to cycloadditions involving the ethynyl groups of this compound to generate complex, five-membered heterocyclic systems in a controlled manner.

| Reaction Type | Reagent(s) | Selectivity | Product Type | Reference Principle |

|---|---|---|---|---|

| Radical Addition | S-Thiophosphinyl dithiocarbonate | Regio- and Stereoselective (E-isomer) | 1-Thio-2-thiophosphinylethenes | core.ac.uk |

| Diboration | Bis(pinacolato)diboron, Pt catalyst | Regioselective | Diborylalkenes | rsc.org |

| Cyclocarbonylative Coupling | 2-Iodophenol, CO, Pd-NHC catalyst, Base | Regioselective (Base dependent) | Flavones vs. Aurones | acs.org |

| [3+2] Cycloaddition | N-Acyl α-amino acids | Regioselective | Substituted Pyrroles | organic-chemistry.org |

Applications in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for precise control over their pore size, shape, and chemical environment, making them highly attractive for a wide range of applications. 1-Bromo-3,5-diethynylbenzene and its derivatives serve as versatile multitopic linkers in the synthesis of novel MOFs with tailored properties.

The foundation of a functional MOF lies in the rational design of its organic linkers. This compound offers a unique 120° angular geometry, which is instrumental in directing the formation of specific network topologies. To be utilized as a primary building block in MOF synthesis, the ethynyl (B1212043) groups can be functionalized with coordinating moieties, such as carboxylates or pyridyls. For instance, Sonogashira cross-coupling reactions can be employed to attach carboxylic acid-functionalized aryl halides to the terminal alkynes of this compound, thereby creating a tritopic or ditopic carboxylate linker.

| Ligand Precursor | Functionalization Strategy | Resulting Ligand Type | Potential MOF Application |

| This compound | Sonogashira coupling with 4-iodobenzoic acid | Tritopic Carboxylate | Gas storage, Catalysis |

| This compound | Click chemistry with an azide-functionalized isophthalic acid | Ditopic Carboxylate with pendant functionality | Post-synthetic modification |

| 1,3,5-Triethynylbenzene (B1295396) | Glaser coupling followed by oxidation | Tritopic Carboxylate | Highly porous frameworks |

This table presents hypothetical but scientifically plausible ligand design strategies based on the known reactivity of this compound.

The geometry of the organic linker is a crucial factor in determining the resulting topology and connectivity of the MOF. The C2v symmetry of a dicarboxylate ligand derived from 1,3-diethynylbenzene (B158350), or the D3h symmetry of a tricarboxylate ligand derived from 1,3,5-triethynylbenzene (a close analogue), predisposes the self-assembly process towards specific network structures. For instance, tritopic linkers like those conceptually derived from 1,3,5-trisubstituted benzenes are known to form highly symmetric and porous frameworks.

The angular nature of the diethynylbenzene core can lead to the formation of MOFs with topologies such as pts or nbo . The rigidity of the ethynyl arms ensures that the predetermined geometry of the ligand is maintained during the solvothermal synthesis of the MOF, thus allowing for a high degree of predictability in the final crystal structure. By introducing substituents on the benzene (B151609) ring or modifying the length of the linker arms, it is possible to fine-tune the pore size and shape of the MOF, a strategy often referred to as "crystal engineering". nih.govchemistryviews.orgsemanticscholar.orgnih.gov

To create MOFs with exceptional stability and high porosity, a common strategy is to increase the connectivity of the metal-organic network. Ligands derived from 1,3,5-trisubstituted benzenes are ideal for constructing highly connected frameworks. For example, a tritopic carboxylate ligand based on a triethynylbenzene core can coordinate to multiple metal centers, leading to the formation of robust three-dimensional networks. nih.gov The resulting MOFs can exhibit high thermal and chemical stability due to the increased number of connections between the organic linkers and the inorganic secondary building units (SBUs).

The use of such highly connected nets is particularly advantageous for applications like gas storage, where a high surface area and a robust framework are essential. The JXNU-3 series of MOFs, for instance, demonstrates the use of a tritopic benzene-1,3,5-tris(4-benzoate) ligand to construct a highly connected (3,9,15)-c net, resulting in a material with selective CO2 adsorption properties. nih.gov While not directly using this compound, this exemplifies the principle of using 1,3,5-substituted benzene cores to achieve high connectivity.

The presence of the terminal alkyne groups in MOFs constructed from diethynylbenzene-based linkers opens up a vast landscape for post-synthetic modification (PSM). PSM is a powerful technique where the chemical functionality of a pre-synthesized MOF is altered without changing its underlying framework. The alkyne group is particularly amenable to a variety of highly efficient and orthogonal chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.govrsc.org

This allows for the introduction of a wide array of functional groups into the pores of the MOF after its initial synthesis. For example, an azide-containing molecule can be "clicked" onto the alkyne-functionalized pores to introduce new catalytic sites, enhance gas selectivity, or alter the hydrophilicity of the framework. This approach is advantageous as it allows for the incorporation of functional groups that might not be stable under the conditions required for the initial MOF synthesis. researchgate.net

| MOF with Alkyne Units | PSM Reaction | Introduced Functionality | Potential Application |

| UiO-68-alkyne | "Click" Reaction with Azido-functionalized Dye | Fluorescent Tagging | Chemical Sensing |

| OligoIRMOF with Terminal Alkynes | "Click" Reaction with Azido-PEG | Hydrophilicity Modification | Drug Delivery |

| Zr-MOF with Alkyne Groups | Nitrile Oxide-Alkyne Cycloaddition | Isoxazole Formation | Altered Pore Chemistry |

This table provides examples of post-synthetic modifications performed on MOFs with alkyne functionalities, illustrating the potential for MOFs derived from this compound.

The ethynyl groups of this compound-derived linkers can also play a direct role in the catalytic activity of the resulting MOFs. The electron-rich triple bond can act as a coordination site for metal ions, creating catalytically active centers within the porous framework. For instance, a nickel-alkyne functionalized MOF has been shown to be an efficient and reusable catalyst for Knoevenagel condensation reactions. researchgate.net

The porosity and chemical functionality of MOFs make them excellent candidates for gas adsorption and separation applications. The incorporation of linkers derived from this compound can influence these properties in several ways. The rigid and angular nature of the linker can lead to the formation of MOFs with well-defined pores of specific sizes, enabling size-selective separation of gas molecules. bioengineer.orgberkeley.edu

The ethynyl groups can act as specific binding sites for certain gas molecules, enhancing the selectivity of the MOF. For example, the π-system of the alkyne can interact favorably with molecules like carbon dioxide, which has a significant quadrupole moment. Furthermore, post-synthetic modification of the alkyne groups can be used to introduce functionalities that have a high affinity for specific gases, thereby tailoring the MOF for a particular separation task. For instance, the introduction of amine groups via PSM can significantly enhance the CO2 uptake capacity of a MOF. nih.gov The ability to systematically tune the pore environment at a molecular level allows for the development of highly efficient and selective adsorbents for a wide range of gas separation challenges, from carbon capture to hydrocarbon purification. rsc.org

| MOF System | Target Gas Separation | Key Feature | Reference Principle |

| Highly Connected Ln-MOFs | CO2 / CH4 | High density of charged cluster units | nih.gov |

| MOF with Open Metal Sites | Acetylene (B1199291) / Ethylene | Stronger binding of acetylene to metal sites | General MOF literature |

| Amine-Functionalized MOFs | CO2 / N2 | Acid-base interaction between CO2 and amine groups | nih.gov |

This table summarizes key principles of gas separation in MOFs that are relevant to frameworks potentially derived from this compound.

Conjugated Polymers and Optoelectronic Materials

The presence of two polymerizable ethynyl groups on the this compound monomer is fundamental to its use in the synthesis of conjugated polymers. These materials are characterized by a backbone of alternating single and multiple bonds, which facilitates the delocalization of π-electrons, leading to interesting electronic and optical properties.

Polymerization Mechanisms and Control (e.g., Chain-Growth Insertion Polymerization)

The polymerization of diethynylbenzene derivatives can proceed through various mechanisms, with chain-growth insertion polymerization being a notable method for achieving controlled polymer structures. While specific studies on this compound are not extensively detailed in available literature, the polymerization of the closely related 1,3-diethynylbenzene provides significant insights. Rhodium complexes, such as [Rh(nbd)acac], have been effectively used as catalysts in these polymerizations. The process is believed to involve the insertion of the monomer's alkyne units into the rhodium-carbon bond of the growing polymer chain. This controlled, chain-growth mechanism allows for the synthesis of polymers with defined molecular weights and low polydispersity, which is crucial for optimizing the performance of organic electronic devices.

The bromine substituent on the this compound monomer is expected to influence the polymerization kinetics and the properties of the resulting polymer due to its electronic and steric effects. Furthermore, the bromo group serves as a reactive site for post-polymerization modification, enabling the introduction of other functional groups to further tune the material's properties.

Fabrication of π-Conjugated Polyacetylene-Type Networks

This compound is an ideal candidate for the fabrication of cross-linked π-conjugated polyacetylene-type networks. The polymerization of this trifunctional monomer (one bromo and two ethynyl groups) can lead to the formation of a rigid, three-dimensional network structure. These networks are of interest due to their high thermal stability and potential for porosity.

The synthesis of such networks can be achieved through transition-metal-catalyzed polymerization of the ethynyl groups. The resulting materials consist of polyene main chains cross-linked by the 1,3,5-substituted benzene core. The bromine atom within the network can be utilized for further functionalization, allowing for the creation of materials with tailored properties for applications in catalysis, gas storage, and separation.

Tuning Electronic and Photophysical Properties for Device Applications

The electronic and photophysical properties of polymers derived from this compound can be tuned for various device applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extent of π-conjugation along the polymer backbone, which is influenced by the polymer's conformation and the nature of the substituents, largely determines these properties.

The introduction of a bromine atom can influence these properties in several ways:

Heavy Atom Effect: Bromine, being a heavy atom, can enhance intersystem crossing, which could be beneficial in specific optoelectronic applications like phosphorescent OLEDs.

Electronic Effects: The electron-withdrawing nature of bromine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can be used to tune the material's band gap and improve its stability and charge-injection properties in electronic devices.

Morphological Control: The presence of the bromo group can influence the packing of the polymer chains in the solid state, which in turn affects charge transport properties.

By strategically copolymerizing this compound with other monomers or by modifying the bromo group post-polymerization, the electronic and photophysical properties can be finely controlled to meet the requirements of specific device architectures.

Development of Fluorescent Chemosensors and Probes

Conjugated polymers have emerged as highly sensitive materials for the detection of various analytes due to the amplification of the quenching or enhancement of their fluorescence upon interaction with the target species. While direct applications of this compound in this area are not widely reported, the broader class of diethynylbenzene-based polymers has shown significant promise.

For instance, a novel conjugated polymer developed through the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene with 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353) via a Pd-catalyzed Sonogashira coupling reaction exhibited high sensitivity and selectivity for the detection of Cu²⁺ and Fe³⁺ ions. lew.rorsc.org The polymer displayed bright green photoluminescence that was quenched in the presence of these metal ions. lew.rorsc.org The detection limits were found to be as low as 5 nM for Cu²⁺ and 0.4 μM for Fe³⁺. lew.ro

This example illustrates the potential of polymers derived from this compound to be developed into fluorescent chemosensors. The bromine atom could serve as a handle for attaching specific recognition units for target analytes, thereby enhancing the selectivity of the sensor.

Table 1: Performance of a Diethynylbenzene-Based Fluorescent Chemosensor for Metal Ion Detection The following table is interactive. You can sort and filter the data by clicking on the column headers.

| Analyte | Detection Limit | Quenching Constant (Ksv) |

|---|---|---|

| Cu²⁺ | 5 nM | 1.28 x 10⁸ M⁻¹ |

| Fe³⁺ | 0.4 μM | 2.40 x 10⁴ M⁻¹ |

Data derived from a study on a polymer containing a diethynylbenzene moiety. lew.ro

Role in Advanced Energy Storage Systems (e.g., Lithium-ion Batteries)

The application of this compound in advanced energy storage systems, such as lithium-ion batteries, is a nascent area of research with limited available data. However, the inherent properties of conjugated polymers suggest potential avenues for their use. Conjugated polymers can be redox-active, meaning they can be reversibly oxidized and reduced, which is a fundamental requirement for electrode materials in batteries.

The highly cross-linked networks that can be formed from this compound could potentially serve as stable electrode materials. The porosity of such networks could facilitate ion transport, which is crucial for battery performance. Furthermore, the bromine atoms could be functionalized to enhance the lithium-ion storage capacity or to improve the interfacial properties between the electrode and the electrolyte. While speculative, the unique structure of this compound makes it a compound of interest for future exploration in the field of energy storage.

Supramolecular Assemblies and Macrocycles

The rigid, well-defined geometry of this compound makes it a valuable component for the construction of supramolecular assemblies and macrocycles through directional intermolecular interactions. The ethynyl groups can participate in various coupling reactions to form larger, shape-persistent structures.

Research on m-diethynylbenzene macrocycles has demonstrated their ability to self-associate in solution, forming organized aggregates. utexas.edu These macrocycles, which are buta-1,3-diyne-bridged [4n]metacyclophanes, exhibit aggregation behavior that is influenced by the solvent and the nature of exo-annular substituent groups. utexas.edu The formation of these assemblies is driven by π-π stacking interactions between the aromatic rings. utexas.edu

The incorporation of this compound into such macrocyclic structures would introduce a site for further functionalization via the bromine atom. This could allow for the attachment of recognition motifs, solubilizing groups, or moieties that can direct the self-assembly process. The ability to create well-defined, functionalized macrocycles and supramolecular structures from this building block opens up possibilities for applications in host-guest chemistry, molecular sensing, and the development of novel nanomaterials.

Design Principles for Self-Assembling Systems

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. The design of molecules that can self-assemble relies on encoding specific recognition information into their structure, primarily through non-covalent interactions. This compound is an exemplary synthon for such systems due to several key features:

Structural Rigidity and Defined Geometry: The benzene ring provides a rigid, planar core. The ethynyl groups are linear and extend outwards from the ring at a well-defined 120° angle relative to each other. This predictable geometry is fundamental for designing systems that assemble into predictable, higher-order structures.

Directional Intermolecular Interactions: The bromine atom is a key functional group for inducing directionality in self-assembly. It can act as a halogen bond donor, forming highly directional interactions with electron-donating atoms. nih.govrsc.org This is a powerful tool for controlling the specific orientation of molecules within an assembly.

Multiple Interaction Sites: The molecule offers several sites for non-covalent bonding. Besides halogen bonding, the electron-rich π-systems of the ethynyl groups and the benzene ring can interact with other molecules, while the terminal hydrogen atoms of the ethynyl groups can act as weak hydrogen bond donors. This multifunctionality allows for the creation of complex and robust assembled networks.

Hierarchical Assembly: The combination of strong, directional interactions (like halogen bonds) and weaker, less directional forces (like van der Waals forces) allows for hierarchical self-assembly. Molecules can first form primary structures, such as chains or tapes, via strong interactions, which then organize into more complex three-dimensional architectures. Macrocycles synthesized from related m-diethynylbenzene units, for instance, exhibit strong tendencies to aggregate and self-associate in solution. acs.org

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, C-H/π Interactions)

The supramolecular behavior of materials derived from this compound is governed by a variety of non-covalent interactions. Understanding these forces is critical for crystal engineering and designing materials with specific properties. nih.gov

Halogen Bonding: This is a highly directional, attractive interaction between an electrophilic region on a halogen atom (in this case, the bromine on the benzene ring) and a nucleophilic site on an adjacent molecule. nih.govresearchgate.net The bromine atom in this compound can form halogen bonds with Lewis bases such as nitrogen or oxygen atoms in other molecules, or even with the π-electron cloud of a neighboring aromatic ring. rsc.orgnih.gov This interaction is becoming an increasingly important tool in supramolecular chemistry, offering a level of directionality comparable to the more traditional hydrogen bond. nih.gov

C-H/π Interactions: These interactions occur between a weakly acidic C-H bond and a π-electron system. In structures containing this compound, the terminal C-H bonds of the ethynyl groups can act as C-H donors, interacting with the π-cloud of the benzene ring of a neighboring molecule. The C-H bonds on the aromatic ring itself can also participate in such interactions. While weaker than halogen or hydrogen bonds, the cumulative effect of multiple C-H/π interactions can significantly influence the packing of molecules in the solid state and the stability of supramolecular assemblies.

The interplay between these different non-covalent forces dictates the final assembled structure. The table below summarizes the key interactions involving this compound.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Key Characteristics |

| Halogen Bond | C-Br (σ-hole) | Lewis Base (e.g., N, O), π-system | 5 - 180 | Highly directional, tunable strength |

| C-H/π Interaction | Acetylenic C-H , Aromatic C-H | Benzene ring (π-cloud), Alkyne (π-cloud) | 1 - 10 | Weaker, important for packing |

| π-π Stacking | Benzene ring, Alkyne | Benzene ring, Alkyne | 0 - 50 | Non-directional, involves overlapping π-orbitals |

Data are generalized values for these types of interactions.

Formation of Host-Guest Systems and Encapsulation Chemistry

While specific studies detailing this compound itself as a primary component in host-guest systems are not prevalent, its structural and chemical properties make it a highly suitable building block for creating such architectures. Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. nih.gov This process is driven by the same non-covalent interactions discussed previously.

The potential for this compound in this field can be realized in two main ways:

As a component of macrocyclic hosts: The Sonogashira coupling reaction, a common reaction for this compound, can be used to synthesize macrocycles. evitachem.com For example, macrocycles prepared from related m-diethynylbenzene monomers are known to possess cavities and exhibit self-association behavior, which is the basis for forming host-guest complexes. acs.org By polymerizing or cyclizing this compound, it is possible to create hosts with well-defined cavities capable of encapsulating small guest molecules. The internal environment of such a cavity would be shaped by the electronic properties of the benzene rings and ethynyl groups, making it suitable for binding specific guests.

Building porous crystalline solids: Through self-assembly directed by halogen and C-H/π interactions, this compound can form porous crystalline frameworks. The voids within these crystal lattices can act as pockets to encapsulate solvent or other small guest molecules. The rational design of these frameworks, guided by the principles of crystal engineering, could lead to materials with selective guest uptake, analogous to metal-organic frameworks (MOFs) but constructed entirely from organic components.

The formation of these host-guest systems is fundamentally reliant on achieving a high degree of complementarity in size, shape, and chemical nature between the host's cavity and the guest molecule.

Hybrid Materials and Nanocomposites

This compound is a valuable monomer for the synthesis of advanced hybrid materials and nanocomposites. Its bifunctional nature, with two reactive ethynyl groups, allows it to be polymerized into highly cross-linked, π-conjugated networks. smolecule.com

These polymers often exhibit high thermal stability and porosity, making them suitable for a range of applications. For instance, polymers synthesized from diethynylbenzene derivatives have been explored as materials for gas storage and separation. The rigid, porous structure provides a high surface area, while the aromatic nature of the polymer backbone can be tailored to have specific affinities for different gases.

Furthermore, these organic polymers can be integrated with inorganic components to create hybrid materials or nanocomposites. The ethynyl groups can react with or coordinate to metal centers, or the porous polymer can serve as a scaffold to template the growth of inorganic nanoparticles. This combination of organic and inorganic components can lead to materials with synergistic properties, such as enhanced catalytic activity, improved mechanical strength, or novel electronic and optical characteristics. The classification of this compound as a "Small Molecule Semiconductor Building Block" highlights its utility in creating materials for organic electronics. labscoop.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Spectroscopic Elucidation of Molecular Structures

In ¹H NMR spectroscopy, the spectrum is expected to be simple. The two equivalent aromatic protons at the C2 and C6 positions would appear as a single signal, likely a triplet or a finely split multiplet, due to coupling with the C4 proton. The C4 proton would appear as a distinct triplet. The two acetylenic protons (C≡C-H) are equivalent and would present as a singlet. Based on data for related aromatic compounds like 1,3,5-triethynylbenzene (B1295396) and bromoaromatics, the aromatic protons are expected in the δ 7.0-8.0 ppm range, while the acetylenic proton signal is anticipated to be significantly more shielded, appearing around δ 3.0-3.5 ppm.

In ¹³C NMR spectroscopy, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms. The signals for the carbon atoms of the benzene (B151609) ring would appear in the typical aromatic region of δ 120-140 ppm. The carbon atom attached to the bromine (C1) would be shifted by the halogen's electronic effect. The ethynyl (B1212043) carbons (C≡C-H) have characteristic shifts, typically in the range of δ 75-90 ppm. rsc.org Specifically, the protonated terminal alkyne carbon (≡C-H) is expected around δ 77.5 ppm, while the carbon attached to the ring (Ar-C≡) would be found near δ 88.9 ppm. rsc.org

Table 1: Predicted NMR Data for 1-Bromo-3,5-diethynylbenzene (Note: These are predicted values based on related structures, as specific literature data was not found in the search.)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (C2, C6) | ~7.5 - 7.7 | d (doublet) or t (triplet) |

| Aromatic H (C4) | ~7.6 - 7.8 | t (triplet) | |

| Acetylenic H | ~3.1 - 3.4 | s (singlet) | |

| ¹³C NMR | Aromatic C-Br (C1) | ~122 - 124 | |

| Aromatic C-H (C2, C4, C6) | ~130 - 137 | ||

| Aromatic C-C≡ (C3, C5) | ~123 - 125 | ||

| Ethynyl C (Ar-C≡C-H) | ~77 - 89 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the aromatic ring, the ethynyl groups, and the carbon-bromine bond.

Key vibrational modes observed for this molecule and its analogs include:

C≡C-H Stretch: A sharp, weak to medium intensity band characteristic of the terminal alkyne C-H bond appears around 3300 cm⁻¹.

Aromatic C-H Stretch: Vibrations corresponding to the C-H bonds on the benzene ring are typically found just above 3000 cm⁻¹, often around 3050 cm⁻¹. rsc.org

C≡C Stretch: A weak but sharp absorption for the alkyne triple bond is expected in the range of 2100-2260 cm⁻¹. For polymers containing this unit, a weak peak is noted around 2250 cm⁻¹. rsc.org The symmetry of the 1,3,5-substitution pattern influences the intensity of this mode.

Aromatic C=C Stretch: The skeletal vibrations of the benzene ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 500 and 750 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. In related molecules, strong Raman bands are observed for the symmetric C=C stretching modes of the aromatic ring around 1600 cm⁻¹. rsc.org Studies on similar structures, such as cobalt complexes of this compound, have also utilized vibrational spectroscopy to characterize the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Values are based on typical ranges and data from related compounds.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 | Sharp, Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Variable |

| C≡C Stretch | Alkyne | 2260 - 2100 | Weak to Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Variable |

| C-Br Stretch | Bromoalkane | 750 - 500 | Strong |

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The compound has a molecular formula of C₁₀H₅Br and a molecular weight of approximately 205.05 g/mol . labproinc.com

In the mass spectrum, the molecular ion peak (M⁺˙) is expected to appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 205 and 207.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several key pathways, reflecting the bond strengths within the molecule. libretexts.org Common fragmentation patterns for aromatic and halogenated compounds suggest the following possibilities: docbrown.infodocbrown.info

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion [C₁₀H₅]⁺ at m/z 125. This is often a favorable pathway.

Loss of Acetylene (B1199291): Fragmentation involving the loss of an ethynyl radical (•C₂H) would lead to an ion at m/z 180 and 182 ([C₈H₄Br]⁺).

Loss of HBr: Elimination of a hydrogen bromide molecule could potentially occur, yielding an ion at m/z 124.

The relative intensities of these fragment peaks provide information about the stability of the resulting ions and the lability of the different bonds within the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 205 / 207 | Molecular Ion [M]⁺˙ | [C₁₀H₅Br]⁺˙ | Characteristic 1:1 isotopic pattern for Bromine. |

| 126 | [M - Br]⁺ | [C₁₀H₅]⁺ | Loss of the bromine atom. |

| 101 | [M - Br - C₂H]⁺ | [C₈H₄]⁺ | Subsequent loss of an ethynyl group after bromine loss. |

The electronic properties of this compound are investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques probe the π-conjugated system formed by the benzene ring and the two ethynyl substituents. While specific spectral data for the monomer is not detailed in the searched literature, studies on polymers and larger molecules incorporating the diethynylbenzene core provide significant insight. researchgate.netresearchgate.net

The UV-Vis absorption spectrum is expected to show absorptions in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic and acetylenic systems. For example, related dimeric structures containing an alkyne linker show absorption maxima (λ_max) in the range of 349-368 nm. rsc.org Polymers synthesized from diethynylbenzene derivatives are also known to absorb UV light and can exhibit photoluminescence. unt.edu The introduction of electron-withdrawing or -donating groups, as well as extending the conjugation, can significantly shift these absorption and emission wavelengths.

Given its structure, this compound itself is likely to be a UV absorber. Any photoluminescence would likely be weak and in the near-UV or blue region of the spectrum, though this can be influenced by aggregation or the solid-state environment.

Table 4: Representative Optoelectronic Properties of Diethynylbenzene-Containing Molecules (Note: Data is for related, more complex systems, as specific values for this compound were not found.)

| Molecule Type | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|

| Dimeric Tetrabromo-p-quinodimethane with Alkyne Linker | 349 - 368 | Not Reported | rsc.org |

| Poly(aryleneethynylene)s | ~380 - 450 | ~450 - 550 | unt.edu |

Single-crystal X-ray diffraction has been used to determine the solid-state structure of this compound, revealing key details about its molecular geometry and intermolecular packing. Research shows that the crystal structure of this compound is isomorphous with that of 1-chloro-3,5-diethynylbenzene.

A significant feature of the crystal structure is the presence of orientational disorder. The bromine and the two ethynyl substituents are disordered among the 1, 3, and 5 positions of the benzene ring. This means that within the crystal lattice, the molecule can adopt three different orientations, with the positions of the benzene ring's carbon atoms remaining indistinguishable. The occupancies for these three orientations have been determined to be approximately 86%, 7%, and 7%.

The crystal packing is stabilized by several non-covalent interactions. These include C–H···π(C≡C) interactions, where the hydrogen of a terminal alkyne on one molecule interacts with the π-electron cloud of an alkyne group on a neighboring molecule. The shortest of these interactions is reported to be around 2.50 Å. Additionally, Br···Br close contacts, with distances of 3.88 Å and 4.08 Å, are observed, which are close to the sum of the van der Waals radii, further contributing to the stability of the crystal lattice.

Table 5: Crystallographic and Packing Features of this compound

| Parameter | Description |

|---|---|

| Crystal System | Not available in searched sources |

| Space Group | Not available in searched sources |

| Key Structural Feature | Orientational disorder of Br and C≡CH groups (86:7:7 occupancy) |

| Key Intermolecular Interactions | C–H···π(C≡C) contacts (shortest distance ~2.50 Å) |

| Br···Br contacts (3.88 Å and 4.08 Å) |

The redox properties of molecules containing the 1,3-diethynylbenzene (B158350) unit have been explored, primarily through cyclic voltammetry (CV) of polymers incorporating this core structure. sc.edu These studies provide insight into the electronic character of the diethynylbenzene moiety and its ability to participate in electron transfer processes.

While specific cyclic voltammetry data for the this compound monomer is not available in the searched literature, it is expected to be electrochemically active. The ethynylbenzene system can be both oxidized and reduced, although typically at relatively high potentials. The presence of the electron-withdrawing bromine atom would likely make oxidation more difficult (anodic shift) and reduction easier (cathodic shift) compared to the unsubstituted 1,3-diethynylbenzene. Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemistry, would allow for the characterization of the radical ions formed upon oxidation or reduction.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Spin Density Distribution

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of paramagnetic species, including radical intermediates that may form during chemical reactions or upon oxidation/reduction. While direct EPR studies on radical intermediates of this compound are not extensively documented in the literature, the behavior of closely related diethynylbenzene-bridged systems provides significant insight into the potential application of this technique.

In studies of heterobimetallic complexes linked by a 1,4-diethynylbenzene (B1207667) bridge, EPR spectroscopy, in conjunction with DFT calculations, has been instrumental in probing the spin density distribution in the corresponding radical cations. researchgate.netacs.org Upon one-electron oxidation, these systems generate paramagnetic species where the unpaired electron's spin density can be localized on one metal center or delocalized across the entire bridge. researchgate.netacs.org For instance, in a heterobimetallic complex featuring Mo and Fe centers, low-temperature EPR spectra revealed the spectroscopic signatures of both paramagnetic metal end-caps, suggesting the coexistence of two distinct redox isomers where the spin density is localized at either the molybdenum or the iron center. researchgate.net

For a hypothetical radical cation of this compound, EPR spectroscopy would be employed to:

Confirm the formation of radical species: The generation of a radical cation or anion would produce a characteristic EPR signal.

Determine the g-factor: The g-factor would provide information about the electronic environment of the unpaired electron.

Analyze Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (¹H, ¹³C, ⁷⁹Br, ⁸¹Br) would result in hyperfine splitting patterns. Analysis of these patterns would allow for the mapping of the spin density distribution across the molecule, revealing the extent of delocalization over the aromatic ring and the ethynyl groups.

Theoretical DFT calculations on such a radical would be essential to complement experimental EPR data, helping to assign hyperfine coupling constants and predict the distribution of spin density. researchgate.net It would be expected that the spin density would be distributed across the π-system, with significant contributions from the ethynyl groups and specific carbons of the benzene ring. The presence of the bromine atom, an electron-withdrawing group, would likely influence this distribution compared to unsubstituted diethynylbenzene.

Quantum Chemical and Theoretical Investigations

Computational chemistry offers powerful tools to predict and interpret the properties of this compound at an atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecular systems. For molecules analogous to this compound, DFT calculations have been successfully applied to understand electronic transitions, molecular orbital distributions, and reaction energetics. nih.govhku.hkrsc.org

For this compound, DFT calculations can elucidate:

Electronic Structure: Calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for predicting the molecule's electronic properties, such as its behavior as an electron donor or acceptor. In related diethynylbenzene-bridged organometallic complexes, the HOMO is often distributed across the π-conjugated bridge. acs.org

Molecular Orbitals: Visualization of the HOMO and LUMO would show the delocalization of the π-system across the benzene ring and the two ethynyl substituents. The electron-withdrawing nature of the bromine atom and the ethynyl groups would be expected to lower the energy of these orbitals compared to benzene.

Reactivity Pathways: DFT can be used to model reaction mechanisms, such as those in Sonogashira coupling or nucleophilic substitution at the bromine-substituted carbon. By calculating the energies of reactants, transition states, and products, DFT can predict the most favorable reaction pathways and explain observed regioselectivity.

Table 1: Application of DFT in Analyzing Related Aryl-Ethynyl Systems

| Studied System | DFT Functional (Example) | Investigated Properties | Reference |

| 1,4-Diethynylbenzene-bridged heterobimetallic cation | Not specified | Frontier orbital distribution, spin density localization in radical cations, redox bistability. | researchgate.net |

| Ferrocenyl ene-diynyl-bridged complexes with diethynylbenzene arms | Not specified | HOMO distribution, spin density in radical cations, electronic structure. | acs.org |

| Arylethynyl oligomers based on 1-tert-butyl-3,5-diethynylbenzene | Not specified | Molecular conformation and preorganization for binding. | nih.gov |

| Phenanthroline-based poly(arylene ethynylene)s | Not specified | Electronic transitions and aggregation behavior. | hku.hk |

| 1-Bromo-3-fluorobenzene | B3LYP | Theoretical rotational constants for microwave spectroscopy analysis. | furman.edu |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, particularly at higher levels of theory like Møller-Plesset perturbation theory (e.g., MP2) or coupled cluster (CC) theory, provide highly accurate results for molecular energies and properties, often serving as benchmarks for DFT.

For this compound, ab initio calculations would be valuable for: